An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 5-Formyl-1H-Pyrrole-3-Carboxylate
An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 5-Formyl-1H-Pyrrole-3-Carboxylate
Abstract: This technical guide provides a comprehensive analysis of ethyl 5-formyl-1H-pyrrole-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular structure, elucidating the influence of its functional groups on physicochemical properties and reactivity. This document explores principal synthetic routes, with a focus on the Vilsmeier-Haack reaction, and presents a detailed spectroscopic and crystallographic analysis, using the well-documented analogue, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, as a case study. Furthermore, we examine the compound's synthetic utility as a versatile intermediate and its applications in the development of pharmaceuticals, agrochemicals, and dyestuffs. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this valuable pyrrole derivative.
Introduction to the Pyrrole Scaffold in Chemical Science
The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products (e.g., heme, chlorophyll, vitamin B12) and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The discovery of blockbuster drugs like Atorvastatin has cemented the pyrrole moiety's importance, driving extensive research into the synthesis and functionalization of novel pyrrole-based molecules for a wide array of therapeutic targets.[1] Ethyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives represent a synthetically versatile class of these compounds, offering multiple functional handles for molecular elaboration.
Core Molecular Structure and Physicochemical Properties
The title compound, ethyl 5-formyl-1H-pyrrole-3-carboxylate, is characterized by a pyrrole ring substituted with an electron-withdrawing formyl group at the C5 position and an ethyl carboxylate group at the C3 position. This substitution pattern profoundly influences the molecule's reactivity and electronic distribution.
The IUPAC name for this compound is ethyl 5-formyl-1H-pyrrole-3-carboxylate.[2] The presence of the C5-formyl and C3-ester groups deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, while also providing key sites for subsequent chemical transformations.
Table 1: Physicochemical Properties of Ethyl 5-formyl-1H-pyrrole-3-carboxylate and a Key Analogue
| Property | Ethyl 5-formyl-1H-pyrrole-3-carboxylate | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| CAS Number | 1207560-64-2[2] | 2199-59-9[3][4] |
| Molecular Formula | C₈H₉NO₃ | C₁₀H₁₃NO₃[3] |
| Molecular Weight | 167.16 g/mol [5] | 195.22 g/mol [3][6] |
| Appearance | - | Brown to light brown crystalline powder[6] |
| SMILES | CCOC(=O)C1=CC(NC=C1)=O | CCOC(=O)C1=C(NC(=C1C)C=O)C[3] |
| InChIKey | HTPFMOGFQKDFHX-UHFFFAOYSA-N[5] | GDISALBEIGGPER-UHFFFAOYSA-N[3] |
Synthesis Strategies: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich heterocycle like pyrrole is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction is a cornerstone of synthetic organic chemistry for producing aromatic aldehydes.
The Causality of the Vilsmeier-Haack Mechanism
The process begins with the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acidic chloride reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9] This step is critical as it generates the highly electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent. This is the key carbon-carbon bond-forming step. A subsequent workup with water hydrolyzes the resulting iminium salt to yield the final formylated pyrrole.[9]
Pyrroles exhibit a strong preference for electrophilic substitution at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate.[9] Therefore, synthesizing a β-substituted pyrrole like a 3-carboxylate often involves starting with a precursor that already has the desired C3-ester and then performing the formylation, which will preferentially occur at an available α-position (C5).
Caption: Workflow for the Vilsmeier-Haack formylation of a pyrrole ester.
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.[10] This serves as a validated template for researchers.
Objective: To synthesize ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.
Materials:
-
3,4-dimethyl-2-ethoxycarbonyl-pyrrole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool DMF in an ice-water bath. Add POCl₃ (1.0 eq) dropwise with vigorous stirring. Allow the mixture to stir for 15-20 minutes at 0°C. This exothermic reaction forms the electrophilic Vilsmeier reagent.
-
Addition of Pyrrole: Dissolve the starting pyrrole ester (1.0 eq) in CH₂Cl₂ and add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Carefully add a 10% aqueous solution of Na₂CO₃ to quench the reaction. The addition should be slow to control effervescence.
-
Hydrolysis: Reflux the biphasic mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure formylated pyrrole.
Case Study: Spectroscopic and Crystallographic Analysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Due to its widespread use as a pharmaceutical intermediate, the 2,4-dimethyl analogue (CAS 2199-59-9) is exceptionally well-characterized. Its data provides authoritative insight into the structural and electronic features of this class of molecules.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 2: Key Spectroscopic Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~9.5-10.0 ppm (s, 1H)δ ~9.0-11.0 ppm (br s, 1H)δ ~4.2 ppm (q, 2H)δ ~2.4 ppm (s, 3H)δ ~2.2 ppm (s, 3H)δ ~1.3 ppm (t, 3H) | Aldehyde proton (-CHO)Pyrrole N-H protonEthyl ester methylene (-OCH₂CH₃)C5-Methyl protonsC2-Methyl protonsEthyl ester methyl (-OCH₂CH₃) |
| ¹³C NMR | δ ~180 ppmδ ~165 ppmδ ~140-120 ppmδ ~60 ppmδ ~14 ppm | Aldehyde carbonyl (C=O)Ester carbonyl (C=O)Aromatic carbons of pyrrole ringEthyl ester methylene (-OCH₂)Ethyl ester methyl (-CH₃) and ring methyls |
| Mass Spec (ESI+) | m/z = 196.09 [M+H]⁺[11] | Confirms the molecular weight of 195.22 g/mol . |
| Infrared (IR) | ~3300 cm⁻¹ (broad)~1680 cm⁻¹ (strong)~1660 cm⁻¹ (strong) | N-H stretching vibrationEster C=O stretchingAldehyde C=O stretching |
X-ray Crystallography Insights
Single-crystal X-ray diffraction studies on ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reveal critical details about its solid-state conformation.[12][13] The molecule is confirmed to be approximately planar, a direct consequence of the sp² hybridization of the atoms in the aromatic pyrrole ring.[12][13]
Most significantly, the crystal structure is consolidated by a network of intermolecular hydrogen bonds. The pyrrole N-H group acts as a hydrogen bond donor, while the oxygen atom of the formyl group of an adjacent molecule acts as the acceptor (N-H···O).[12][13] This interaction links molecules into inversion dimers, a common and stabilizing motif in crystal packing.
Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.
Chemical Reactivity and Synthetic Utility
The dual functionality of the title compound makes it a highly valuable and versatile intermediate. The formyl and ester groups serve as orthogonal handles for a wide range of chemical modifications.
-
Reactions of the Formyl Group: The aldehyde is a gateway to numerous transformations, including Knoevenagel condensations, Wittig reactions, reductive aminations to form amines, and oxidation to a carboxylic acid.
-
Reactions of the Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to amides via aminolysis. This is particularly relevant in drug development for tuning solubility and creating new interaction points with biological targets.
This synthetic flexibility allows for the construction of complex molecular architectures from a relatively simple starting material.
Caption: Potential synthetic pathways from the title compound.
Applications in Drug Discovery and Materials Science
The utility of this pyrrole scaffold is best demonstrated by its role as a key intermediate in the synthesis of high-value commercial products.
-
Pharmaceuticals: Derivatives of formyl pyrrole carboxylates are crucial in the industrial synthesis of several modern drugs. For instance, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a documented intermediate in the synthesis of Sunitinib , a receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[14] Related structures, such as ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, are key intermediates for Vonoprazan , a potassium-competitive acid blocker used for treating acid-related disorders.[15]
-
Agrochemicals: The pyrrole core is being actively investigated for the development of new crop protection agents. The functional groups on the title compound allow for the systematic modification and synthesis of libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal activity.[14]
-
Dyestuffs: The heterocyclic pyrrole system is an effective chromophore. By modifying the substituents on the ring, chemists can fine-tune the electronic properties to create a variety of stable and vibrant dyes for industrial applications.[14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of ethyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives is paramount.
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][16]
-
Handling:
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]
-
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